Diasarone 2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

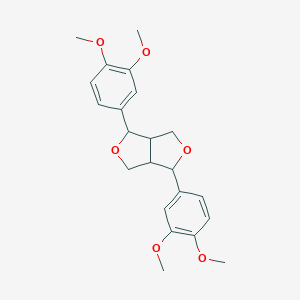

Gamma-Diasarone is an organosulfur compound derived from the plant Allium sativum, commonly known as garlic. It is a potent antioxidant and anti-inflammatory agent, and has been studied for its potential therapeutic applications in a variety of medical conditions.

科学的研究の応用

Central and Peripheral Metabolic Changes

Gamma-hydroxybutyrate (GHB), a compound related to gamma-diasarone, affects central (cerebral cortex) and peripheral (liver) biochemical processes. GHB administration alters energy substrate use, suggesting a shift from carbohydrates to lipids. This has relevance in understanding the metabolic effects of similar compounds like gamma-diasarone (Luca et al., 2015).

Antioxidant Response Element (ARE)-Mediated Expression

The role of gamma-Glutamylcysteine synthetase, an enzyme involved in glutathione synthesis, is significant for understanding the antioxidant response in the body. Gamma-diasarone's potential impact on such pathways can be inferred from the regulation of ARE-mediated expression by similar compounds (Jeyapaul & Jaiswal, 2000).

Antiadipogenic Effects

Compounds like Tanshinone IIA, which bear resemblance to gamma-diasarone in structure, have shown to inhibit adipocyte differentiation and transcriptional activities, suggesting potential applications of gamma-diasarone in weight management and metabolic health (Gong et al., 2009).

Glutathione Metabolism

The study of glutathione metabolism, where gamma-Glutamylcysteine synthetase plays a key role, can be linked to the potential effects of gamma-diasarone on oxidative stress and cellular health (Wu et al., 2004).

Inhibition of Viral Infection

Gamma-diasarone derivatives have shown potential in inhibiting viral replication, indicating the possibility of gamma-diasarone in antiviral therapies (Yao et al., 2018).

Role in Neurological Conditions

Compounds structurally similar to gamma-diasarone, like GHB, have been explored for their effects on neurological conditions, offering insights into potential applications of gamma-diasarone in neuropharmacology (Meerlo et al., 2004).

作用機序

- Gamma-Diasarone is a compound with the chemical formula C24H32O6 . Unfortunately, specific information about its primary targets is not readily available in the literature. However, we can explore its potential interactions based on related compounds and mechanisms.

- For example, some compounds with similar structures act as positive allosteric modulators (PAMs) of gamma-aminobutyric acid (GABA) receptors . GABA is the primary inhibitory neurotransmitter in the brain, working primarily via GABAA receptors. These receptors play a crucial

Target of Action

Mode of Action

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for gamma-Diasarone involves the condensation of two molecules of p-anisaldehyde, followed by a series of reactions to form the final product.", "Starting Materials": [ "p-anisaldehyde", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of p-anisaldehyde\n- Mix two equivalents of p-anisaldehyde with sodium hydroxide in ethanol\n- Heat the mixture under reflux for several hours\n- Cool the mixture and filter the resulting solid", "Step 2: Formation of intermediate\n- Dissolve the solid obtained from step 1 in acetic anhydride\n- Add sulfuric acid dropwise to the mixture\n- Heat the mixture under reflux for several hours\n- Cool and filter the resulting solid", "Step 3: Formation of gamma-Diasarone\n- Dissolve the solid obtained from step 2 in ethanol\n- Add water dropwise to the mixture\n- Heat the mixture under reflux for several hours\n- Cool and filter the resulting solid\n- Recrystallize the solid from ethanol" ] } | |

CAS番号 |

80434-33-9 |

分子式 |

C24H32O6 |

分子量 |

416.5 g/mol |

IUPAC名 |

(1S,2S,3S)-1-ethyl-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C24H32O6/c1-9-14-13(2)21(15-10-17(26-4)18(27-5)11-16(15)25-3)23-22(14)19(28-6)12-20(29-7)24(23)30-8/h10-14,21H,9H2,1-8H3/t13-,14-,21-/m0/s1 |

InChIキー |

ZPOQFZFDKXZAGL-RXSFTSLZSA-N |

異性体SMILES |

CC[C@H]1[C@@H]([C@H](C2=C1C(=CC(=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C |

SMILES |

CCC1C(C(C2=C1C(=CC(=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C |

正規SMILES |

CCC1C(C(C2=C1C(=CC(=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C |

外観 |

Powder |

melting_point |

99-100°C |

物理的記述 |

Solid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

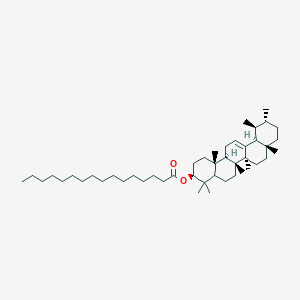

![14-(5-Ethyl-6-methylheptan-2-yl)-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-9-one](/img/structure/B199101.png)

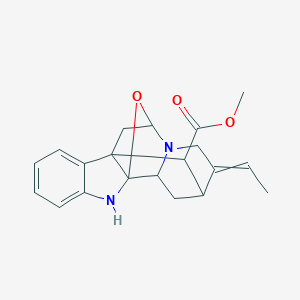

![2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid](/img/structure/B200538.png)